(3,4-Difluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
Description
(3,4-Difluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a structurally complex compound featuring a 3,4-difluorophenyl methanone group linked to an azetidine ring substituted with a thiazol-2-yloxy moiety. The 3,4-difluorophenyl group enhances lipophilicity and metabolic stability, common in pharmacologically active compounds .
Synthetic routes for related compounds involve multi-step strategies, such as coupling halogenated intermediates (e.g., 2-bromo-1-(3,4-difluorophenyl)ethan-1-one) with heterocyclic precursors like thiazole derivatives .
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2S/c14-10-2-1-8(5-11(10)15)12(18)17-6-9(7-17)19-13-16-3-4-20-13/h1-5,9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFYENCIHOVKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.
Thiazole Attachment: The thiazole moiety is introduced via nucleophilic substitution reactions, where a thiazole derivative reacts with the azetidine intermediate.
Fluorophenyl Group Addition: The final step involves the coupling of the 3,4-difluorophenyl group to the azetidine-thiazole intermediate, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or azetidine derivatives.
Scientific Research Applications
(3,4-Difluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structural features make it a candidate for developing new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated aromatic ring and thiazole moiety contribute to its binding affinity and specificity. The azetidine ring may enhance the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Azetidine Cores
Example Compound: (3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone ()
- Key Differences: Replaces 3,4-difluorophenyl with 4-(thiazol-2-yloxy)phenyl and introduces a dihydroisoquinoline substituent.
- Implications: The dihydroisoquinoline group may enhance CNS penetration, while the thiazole-phenyl substitution alters electronic properties. Activity data is unspecified but highlights the azetidine ring’s versatility in drug design .
- Structure : Azetidine linked to morpholine and tetrahydropyrazolopyridine.
- Activity : Targets systemic lupus erythematosus via TLR antagonism. The absence of thiazole or fluorophenyl groups underscores the azetidine’s adaptability to diverse targets .
Heterocyclic Variations: Thiazole vs. Triazole/Thiadiazole
- Structure : Triazole cores with 3,4-difluorophenyl or 2,4-difluorophenyl substituents.
- Activity : Demonstrated antimicrobial and antifungal properties. The triazole’s smaller ring size may reduce steric hindrance compared to thiazole .
- Structure : Thiadiazole rings with fluorophenyl groups.
- Activity : Antitumor and insecticidal effects. Thiadiazole’s electron-deficient nature may enhance DNA intercalation, unlike thiazole’s balanced electronics .
Fluorophenyl-Containing Pharmacophores
- Structure : Triazolopyrimidine core with 3,4-difluorophenyl and cyclopropane groups.
- Activity : Potent P2Y12 inhibitor (antiplatelet). The difluorophenyl group improves binding affinity, suggesting its utility in the target compound for similar receptor interactions .
Thiazolidinone Derivatives ():
- Structure: Thiazolidinone with 4-fluorophenyl and 4-methoxyphenyl groups.
- Activity : Antifungal and anti-inflammatory. Methoxy groups increase solubility, contrasting with the difluorophenyl’s lipophilicity .
Research Findings and Implications
- Thiazole vs. Triazole : Thiazole’s sulfur atom may enhance membrane permeability compared to triazole’s nitrogen-rich structure, critical for CNS-targeting agents .
- Fluorophenyl Effects : The 3,4-difluorophenyl group in the target compound likely improves metabolic stability and binding affinity, as seen in ticagrelor’s pharmacokinetics .
- Azetidine Rigidity : The azetidine core’s strain may increase target selectivity compared to larger rings (e.g., piperidine), reducing off-target effects .
Biological Activity
(3,4-Difluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, with the CAS number 1797741-51-5, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a distinct structure combining a difluorophenyl group, a thiazole moiety, and an azetidine ring, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 296.29 g/mol. Its structural uniqueness is attributed to the presence of both fluorinated and heterocyclic components, which may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀F₂N₂O₂S |
| Molecular Weight | 296.29 g/mol |
| CAS Number | 1797741-51-5 |
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The fluorinated aromatic ring enhances binding affinity due to increased hydrophobic interactions, while the thiazole moiety may facilitate hydrogen bonding with target proteins. The azetidine ring contributes to the compound's stability and bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiazole rings possess antibacterial activity against various pathogens. The specific antimicrobial efficacy of this compound remains to be fully elucidated through targeted assays.
Anticancer Potential
Preliminary investigations suggest that the compound may have anticancer properties. Its mechanism could involve the inhibition of specific cancer cell proliferation pathways or apoptosis induction in malignant cells. Further studies are required to confirm these effects and understand the underlying mechanisms.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A recent study evaluated the antimicrobial effects of several thiazole derivatives, including those structurally related to this compound.
- Results indicated that these compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents.
-
Investigation into Anticancer Activity :
- A research group assessed the cytotoxic effects of thiazole-containing compounds on various cancer cell lines.
- The findings suggested that these compounds could inhibit cell growth and induce apoptosis in specific cancer types, warranting further investigation into their therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| (3,4-Difluorophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone | Pyrrolidine ring instead of azetidine | Antimicrobial and anticancer potential |
| (3,4-Difluorophenyl)(3-(thiazol-2-yloxy)piperidin-1-yl)methanone | Piperidine ring instead of azetidine | Similar biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
